molecular formula C21H25NO4 B6561549 3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide CAS No. 1091169-27-5

3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide

Katalognummer: B6561549
CAS-Nummer: 1091169-27-5
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: KOQZBPYZVFMXBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted benzoyl core and an N-alkyl side chain containing a 4-phenyltetrahydropyran (oxane) moiety. Benzamides are widely studied in medicinal chemistry for their diverse biological activities, including enzyme inhibition and receptor modulation .

Eigenschaften

IUPAC Name

3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-24-18-12-16(13-19(14-18)25-2)20(23)22-15-21(8-10-26-11-9-21)17-6-4-3-5-7-17/h3-7,12-14H,8-11,15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQZBPYZVFMXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with an appropriate amine derivative. The process often employs a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Substitution reactions can occur at the methoxy or amide groups, often using nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its structural features enable it to interact with biological targets, making it a candidate for drug discovery and development .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these effects .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of 3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in inflammation, cell proliferation, and microbial growth .

Vergleich Mit ähnlichen Verbindungen

3,5-Dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide (BB12-4797)

  • Key Differences: The side chain is replaced with a 4-methoxy-3-nitrophenyl group.
  • Physicochemical Impact : Higher polar surface area (PSA) due to the nitro group, reducing membrane permeability .

3,5-Dimethoxy-N-[4-(quinolin-2-yl)phenyl]benzamide (L069-0014)

  • Key Differences: Incorporates a quinoline-substituted phenyl group instead of the oxane ring.
  • Properties : Molecular weight = 384.43 g/mol, logP = 5.415 (indicative of high lipophilicity) .

4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfonyl]phenyl}benzamide

  • Key Differences : Features a sulfonamide-linked oxazole substituent. The sulfonyl group increases water solubility and hydrogen-bonding capacity, contrasting with the lipophilic oxane group in the target compound.
  • Crystallography: Monoclinic crystal system (P21/n) with distinct packing influenced by hydrogen bonding .

3,5-Dichloro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

  • Key Differences : Chlorine atoms at the 3,5-positions and a piperazine side chain. Chlorine increases electronegativity and metabolic resistance, while the piperazine group enhances solubility via protonation at physiological pH .

Physicochemical Property Comparison

Compound Molecular Weight (g/mol) logP Hydrogen Bond Donors Hydrogen Bond Acceptors Notable Features
Target Compound ~371.4 (estimated) ~3.5* 1 5 Tetrahydropyran enhances rigidity
BB12-4797 362.34 2.8 2 7 Nitro group increases polarity
L069-0014 384.43 5.415 1 5 Quinoline improves aromatic interactions
4-Hydroxy-3,5-dimethoxy derivative 465.47 N/A 2 7 Sulfonamide improves solubility

*Estimated based on substituent contributions.

Biologische Aktivität

3,5-Dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide is a synthetic compound belonging to the benzamide class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C21H25NO4C_{21}H_{25}NO_4. The structure features two methoxy groups and a phenyloxan moiety, which contribute to its unique reactivity and biological interactions.

PropertyValue
Molecular Weight357.43 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogPNot specified

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibiotic agent. Additionally, preliminary findings suggest anticancer properties, with the compound showing cytotoxic effects on certain cancer cell lines.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor binding, affecting pathways related to inflammation and cell proliferation. However, detailed studies are needed to elucidate the exact biochemical pathways involved.

Study 1: Antimicrobial Activity Assessment

In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Cytotoxicity in Cancer Cell Lines

A cytotoxicity assay was conducted using human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Table 3: Cytotoxicity Results

Concentration (µM)Cell Viability (%)
0100
1085
5065
10040

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.